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The calcitonin (CT) gene family represents a compelling example of molecular evolution, where

a series of gene duplication events from a common ancestral gene has given rise to a group of

structurally related but functionally diverse peptide hormones.[1][2] This family includes

calcitonin (CT), calcitonin gene-related peptide (CGRP), amylin (AMY), adrenomedullin (AM),

and adrenomedullin 2/intermedin (AM2).[3][4][5] These peptides are crucial regulators of a wide

array of physiological processes, including calcium homeostasis, glucose metabolism, vascular

tone, and nociception, making them and their receptors significant targets for therapeutic

development.[1][6][7]

The shared molecular architecture of these peptides, characterized by an N-terminal loop

formed by a disulfide bridge and a C-terminal amide, is essential for their biological activity and

points to their shared evolutionary origin.[2][8] The functional divergence of these peptides is

intricately linked to the co-evolution of their receptors—the calcitonin receptor (CTR) and the

calcitonin receptor-like receptor (CLR)—and a unique family of accessory proteins known as

receptor activity-modifying proteins (RAMPs).[4][9] This guide provides a comprehensive

overview of the molecular evolution of the calcitonin gene family, detailing the evolutionary

relationships, summarizing key quantitative data, outlining experimental methodologies, and

visualizing the associated signaling pathways.

Evolutionary History and Phylogenetics
The diversity of the calcitonin gene family in vertebrates is believed to have arisen from a

common ancestral gene through processes of gene duplication, tandem multiplication, and

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b8083322?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/9209829/
https://www.researchgate.net/publication/6703902_Evolutionary_history_of_the_calcitonin_gene-related_peptide_family_in_vertebrates_revealed_by_comparative_genomic_analyses
https://linkinghub.elsevier.com/retrieve/pii/B9780128206492001042
https://www.guidetopharmacology.org/GRAC/FamilyIntroductionForward?familyId=11
https://pmc.ncbi.nlm.nih.gov/articles/PMC9613588/
https://pubmed.ncbi.nlm.nih.gov/9209829/
https://pubmed.ncbi.nlm.nih.gov/18407235/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7088896/
https://www.researchgate.net/publication/6703902_Evolutionary_history_of_the_calcitonin_gene-related_peptide_family_in_vertebrates_revealed_by_comparative_genomic_analyses
https://oncohemakey.com/calcitonin-gene-family-of-peptides/
https://www.guidetopharmacology.org/GRAC/FamilyIntroductionForward?familyId=11
https://pmc.ncbi.nlm.nih.gov/articles/PMC6283891/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8083322?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


sequence divergence.[8][10] In humans, the genes encoding these peptides are clustered, with

the genes for CT/CGRP-I (CALC-I), CGRP-II (CALC-II), and adrenomedullin (CALC-V) located

on chromosome 11, while the gene for amylin (CALC-IV) is found on chromosome 12.[1][8][11]

This distribution is thought to be the result of an evolutionary duplication of chromosome 11.[1]

[11]

The primary transcript of the CALC-I gene undergoes alternative splicing in a tissue-specific

manner to produce either CT (primarily in the C-cells of the thyroid) or α-CGRP (mainly in the

nervous system).[1][3][11] β-CGRP, which differs from α-CGRP by three amino acids in

humans, is encoded by a separate gene (CALC-II) located near the CALC-I gene.[8][12]

The evolutionary journey of this peptide family can be traced back to invertebrate

deuterostomes, with CT-like peptides and their receptors identified in species like the

amphioxus, suggesting the ancestral molecule appeared before the divergence of protostomes

and deuterostomes.[3][9][13] The receptor system has also co-evolved. Molecular phylogenetic

analysis indicates that the CTR and CLR genes are paralogous, having arisen from a gene

duplication event.[9][13][14] The subsequent evolution and diversification of RAMPs provided

an additional layer of complexity, allowing for the generation of multiple receptor phenotypes

with distinct ligand specificities from a limited number of receptor and RAMP genes.[9][15]

Data Presentation: A Quantitative Overview
To facilitate comparison, the quantitative data regarding the human calcitonin gene family

members and their receptors are summarized below.

Table 1: Human Calcitonin Gene Family Peptides
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Peptide Gene
Chromosome
Location

Amino Acid
Length

Key Functions

Calcitonin (CT) CALCA 11p15.2 32

Calcium

homeostasis,

inhibition of bone

resorption.[1]

α-CGRP CALCA 11p15.2 37

Vasodilation,

nociception,

migraine

pathophysiology.

[12]

β-CGRP CALCB 11p15.1 37

Similar to α-

CGRP, less

studied.[12]

Amylin (AMY) IAPP 12p12.1 37

Glucose

metabolism,

satiety.[1][4]

Adrenomedullin

(AM)
ADM 11p15.4 52

Vasodilation,

blood pressure

regulation.[1][10]

Adrenomedullin

2 (AM2) /

Intermedin

ADM2
Not applicable in

humans
-

Potent

vasodilator.[15]

Table 2: Amino Acid Sequence Homology (%) with
Human α-CGRP
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Peptide % Homology with α-CGRP

Human β-CGRP ~92% (differs by 3 amino acids)[12]

Human Amylin 46%[1][11]

Human Calcitonin 20%[1][11]

Human Adrenomedullin 24%[1][10]

Table 3: Receptor Complexes and Ligand Specificity
Receptor Complex GPCR Component RAMP Component Primary Ligand(s)

CT Receptor CTR None Calcitonin

CGRP Receptor CLR RAMP1 CGRP[15]

AM₁ Receptor CLR RAMP2 Adrenomedullin[15]

AM₂ Receptor CLR RAMP3 Adrenomedullin[15]

AMY₁ Receptor CTR RAMP1 Amylin, CGRP[15]

AMY₂ Receptor CTR RAMP2 Amylin[16]

AMY₃ Receptor CTR RAMP3 Amylin[16]

Signaling Pathways
The receptors for the calcitonin peptide family are Class B G protein-coupled receptors

(GPCRs).[7][9] Upon ligand binding, they undergo a conformational change that facilitates the

activation of intracellular heterotrimeric G proteins, initiating downstream signaling cascades.

The primary signaling pathways involve the activation of Gs and Gq proteins.[16][17]

Gs Pathway: Activation of the Gs alpha subunit stimulates adenylyl cyclase, leading to the

production of cyclic AMP (cAMP).[17] cAMP, in turn, activates Protein Kinase A (PKA), which

phosphorylates various downstream targets to elicit a cellular response.[6]

Gq/PLC Pathway: The CTR can also couple to Gq proteins.[6][17] This activates

phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into
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inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from

intracellular stores, while DAG activates Protein Kinase C (PKC).[17]

Other Pathways: Evidence also suggests coupling to Gi proteins and activation of the

ERK1/2 phosphorylation cascade, highlighting the complexity of signaling elicited by these

receptors.[6][7]
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Caption: Major signaling pathways activated by the calcitonin gene family receptors.

Experimental Protocols
The study of the molecular evolution and function of the calcitonin gene family employs a range

of sophisticated experimental techniques.

Phylogenetic Analysis
The goal of phylogenetic analysis is to infer the evolutionary relationships between genes and

proteins.

Methodology:
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Sequence Retrieval: Amino acid or nucleotide sequences of calcitonin family peptides and

receptors are obtained from public databases (e.g., NCBI, UniProt).

Multiple Sequence Alignment (MSA): Homologous sequences are aligned to identify

conserved regions and evolutionary relationships. A common tool for this is CLUSTAL.[18]

Phylogenetic Tree Construction: A phylogenetic tree is constructed from the aligned

sequences using methods like Neighbor-Joining (a distance-based method) or Maximum

Likelihood (a character-based method). MEGA is a widely used software for this purpose.

[18]

Statistical Validation: The reliability of the branching patterns in the phylogenetic tree is

assessed using statistical tests, most commonly bootstrap analysis.[18]

Sequence Databases
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Caption: A typical workflow for phylogenetic analysis of gene families.

Receptor Activation and Signaling Assays
These assays quantify the cellular response following receptor activation by a ligand, allowing

for the characterization of ligand potency and efficacy.

cAMP Accumulation Assay:

Cell Culture: A cell line recombinantly expressing the receptor complex of interest (e.g.,

HEK293 cells transfected with CLR and RAMP1) is cultured.

Ligand Stimulation: Cells are treated with varying concentrations of the peptide ligand

(e.g., CGRP).

cAMP Measurement: After an incubation period, cells are lysed, and the intracellular

concentration of cAMP is measured, typically using a competitive immunoassay based on

technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[7]

Data Analysis: A dose-response curve is generated to determine the EC₅₀ (the

concentration of ligand that produces 50% of the maximal response).

ERK1/2 Phosphorylation Assay:

Cell Culture and Stimulation: As with the cAMP assay, cells expressing the receptor are

stimulated with the ligand.

Protein Extraction and Quantification: Cells are lysed, and total protein is extracted and

quantified.

Western Blotting or ELISA: The levels of phosphorylated ERK1/2 (pERK) are measured

relative to the total amount of ERK1/2. This is commonly done by Western blotting using

antibodies specific for the phosphorylated and total forms of the protein, or by specific

ELISA kits.[7]
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Data Analysis: The increase in pERK levels in response to the ligand is quantified to

assess pathway activation.

Structural Biology Methods
Determining the high-resolution three-dimensional structure of the receptor-ligand-G protein

complex provides invaluable insights into the molecular basis of ligand recognition and receptor

activation.

Cryo-Electron Microscopy (Cryo-EM): This has become a revolutionary technique for

determining the structure of large, flexible membrane protein complexes like GPCRs.[19][20]

Complex Assembly and Purification: The GPCR (e.g., CTR), the G protein (e.g., Gs), and

the ligand (e.g., salmon calcitonin) are co-expressed and/or reconstituted and purified to

homogeneity.[20]

Vitrification: The purified complex is rapidly frozen in a thin layer of non-crystalline

(vitreous) ice.[20]

Data Collection: A transmission electron microscope is used to collect hundreds of

thousands of images of the randomly oriented frozen particles.[20]

Image Processing and 3D Reconstruction: The 2D particle images are classified and

averaged to improve the signal-to-noise ratio, and then computationally reconstructed into

a 3D density map of the complex.[7][20]

Model Building: An atomic model of the complex is built into the 3D map.

Implications for Drug Development
The detailed understanding of the molecular evolution of the calcitonin gene family has

profound implications for drug development. The functional divergence and overlapping

pharmacology of these peptides and their receptors present both challenges and opportunities.

Target Specificity: The ability of different RAMPs to alter the pharmacology of CTR and CLR

means that therapeutic agents must be carefully designed and screened for specificity to

avoid off-target effects. For example, drugs targeting the CGRP receptor for migraine must
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be evaluated for potential activity at amylin receptors, which could affect glucose

metabolism.[5][21]

Novel Therapeutic Avenues: The evolutionary relationships can inspire the design of novel

therapeutics. For instance, the development of dual amylin and calcitonin receptor agonists

for obesity and type 2 diabetes leverages the related but distinct metabolic actions of these

two systems.[16]

Structure-Based Drug Design: High-resolution structures of these receptor complexes,

obtained through methods like cryo-EM, provide a blueprint for the rational design of small

molecules or biologics with improved potency, selectivity, and pharmacokinetic properties.[7]

In conclusion, the calcitonin gene family provides a classic paradigm of how gene duplication

and subsequent diversification can generate functional novelty. For researchers and drug

developers, a deep appreciation of this evolutionary history is not merely academic but is

fundamental to understanding the complex physiology regulated by these peptides and to

successfully designing the next generation of targeted therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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